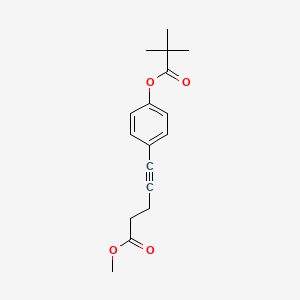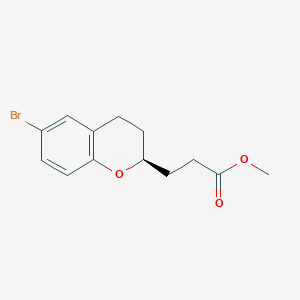
Boc-Val-Cit-OH
Descripción general
Descripción
Boc-Val-Cit-OH: N-[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanamido]-5-(carbamoylamino)pentanoic acid , is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Cit-OH involves the coupling of N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoyl]-L-valine with N5-carbamoyl-L-ornithine . The reaction typically employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to activate the carboxyl group. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a pure, solid product .
Análisis De Reacciones Químicas
Types of Reactions: Boc-Val-Cit-OH primarily undergoes cleavage reactions facilitated by proteases such as cathepsin B . These reactions are crucial for the release of the cytotoxic payload in ADCs .
Common Reagents and Conditions:
Proteases: Enzymes like cathepsin B are commonly used to cleave the linker.
Organic Solvents: Solvents such as DMF and dimethyl sulfoxide (DMSO) are used in the synthesis and purification processes
Major Products Formed: The cleavage of this compound results in the release of the cytotoxic drug attached to the antibody in ADCs. This process ensures targeted delivery of the drug to cancer cells .
Aplicaciones Científicas De Investigación
Boc-Val-Cit-OH is extensively used in the development of ADCs for targeted cancer therapy. It serves as a linker that connects the antibody to the cytotoxic drug, ensuring that the drug is released only upon reaching the target cancer cells. This targeted approach minimizes the side effects associated with conventional chemotherapy .
In addition to its use in cancer therapy, this compound is also employed in various research applications, including:
Drug Delivery Systems: Development of novel drug delivery systems for targeted therapy.
Bioconjugation: Conjugation of biomolecules for therapeutic and diagnostic purposes.
Protease Studies: Investigation of protease activity and specificity
Mecanismo De Acción
The mechanism of action of Boc-Val-Cit-OH involves its cleavage by proteases such as cathepsin B. Upon reaching the target cancer cells, the protease cleaves the linker, releasing the cytotoxic drug. This process ensures that the drug is delivered specifically to the cancer cells, thereby enhancing the therapeutic efficacy and reducing systemic toxicity .
Comparación Con Compuestos Similares
Boc-Val-Cit-OH is unique due to its high specificity for protease cleavage and its stability in systemic circulation. Similar compounds include:
Valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC): Another cleavable linker used in ADCs.
Phenylalanine-lysine (Phe-Lys): A dipeptide linker used in ADCs with similar cleavage properties
This compound stands out due to its superior plasma stability and efficient release of the cytotoxic payload upon cleavage by cathepsin B .
Propiedades
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLNUAVYYRBTOZ-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)





![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)


![2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B8089999.png)

![Methyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8090012.png)


